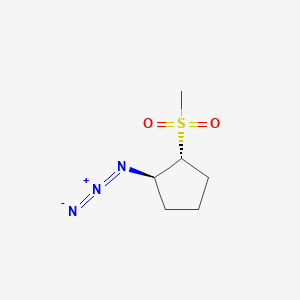
(1R,2R)-1-Azido-2-methylsulfonylcyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-1-Azido-2-methylsulfonylcyclopentane is a chiral organic compound characterized by the presence of an azido group (-N₃) and a methylsulfonyl group (-SO₂CH₃) attached to a cyclopentane ring The compound’s stereochemistry is defined by the (1R,2R) configuration, indicating the specific spatial arrangement of its substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Azido-2-methylsulfonylcyclopentane typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative, such as (1R,2R)-1-hydroxy-2-methylsulfonylcyclopentane.
Azidation Reaction: The hydroxyl group is converted to an azido group using reagents like sodium azide (NaN₃) in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions.
Purification: The product is purified using techniques like column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the efficient production of the compound.
化学反応の分析
Types of Reactions
(1R,2R)-1-Azido-2-methylsulfonylcyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group (-NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃), dimethylformamide (DMF), controlled temperature.
Reduction: Lithium aluminum hydride (LiAlH₄), tetrahydrofuran (THF), low temperature.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution: Formation of substituted cyclopentane derivatives.
Reduction: Formation of (1R,2R)-1-amino-2-methylsulfonylcyclopentane.
Oxidation: Formation of sulfone derivatives.
科学的研究の応用
(1R,2R)-1-Azido-2-methylsulfonylcyclopentane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in click chemistry reactions.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (1R,2R)-1-Azido-2-methylsulfonylcyclopentane involves its reactivity due to the presence of the azido and methylsulfonyl groups. The azido group can undergo cycloaddition reactions, forming triazoles, which are valuable in various chemical and biological applications. The methylsulfonyl group can participate in nucleophilic substitution and oxidation reactions, contributing to the compound’s versatility.
類似化合物との比較
Similar Compounds
(1R,2R)-1-Azido-2-hydroxycyclopentane: Similar structure but with a hydroxyl group instead of a methylsulfonyl group.
(1R,2R)-1-Azido-2-methylcyclopentane: Similar structure but without the sulfonyl group.
Uniqueness
(1R,2R)-1-Azido-2-methylsulfonylcyclopentane is unique due to the combination of the azido and methylsulfonyl groups, which impart distinct reactivity and potential applications. The presence of both functional groups allows for a wide range of chemical transformations and applications in various fields.
特性
IUPAC Name |
(1R,2R)-1-azido-2-methylsulfonylcyclopentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2S/c1-12(10,11)6-4-2-3-5(6)8-9-7/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNPUPHSNSUWBD-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCC1N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)[C@@H]1CCC[C@H]1N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-methylpropyl)-3-[1-(methylsulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide](/img/structure/B2674048.png)

![1-(Diphenylmethyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B2674050.png)
![3-isobutyl-1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674052.png)
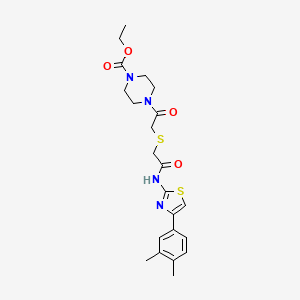


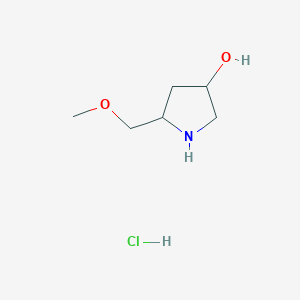
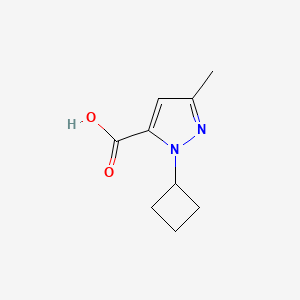
![3,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2674060.png)
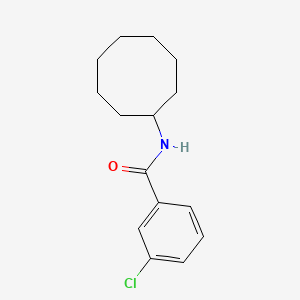
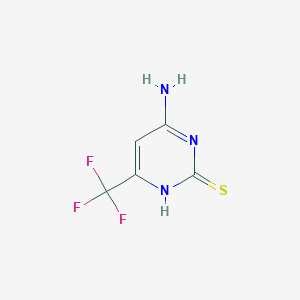
![3,5-Dimethyl-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2674066.png)
![1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride](/img/new.no-structure.jpg)
